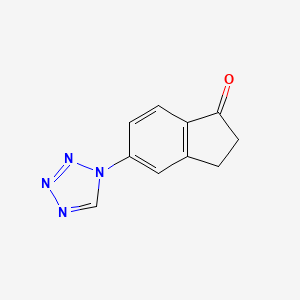
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is a heterocyclic compound that features a tetrazole ring fused to an indanone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indanone derivative with sodium azide and a suitable catalyst to form the tetrazole ring. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various substituted derivatives of the compound .
Aplicaciones Científicas De Investigación
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: This compound also contains a tetrazole ring and is used in the synthesis of coordination polymers.
1H-Tetrazole: A simpler tetrazole derivative with various applications in organic synthesis.
Uniqueness
5-(1H-Tetrazol-1-yl)-2,3-dihydro-1H-inden-1-one is unique due to its fused indanone structure, which imparts distinct chemical properties and reactivity compared to other tetrazole derivatives. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
1131622-29-1 |
|---|---|
Fórmula molecular |
C10H8N4O |
Peso molecular |
200.20 g/mol |
Nombre IUPAC |
5-(tetrazol-1-yl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8N4O/c15-10-4-1-7-5-8(2-3-9(7)10)14-6-11-12-13-14/h2-3,5-6H,1,4H2 |
Clave InChI |
FZYKWZHAQLCFPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C=C(C=C2)N3C=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


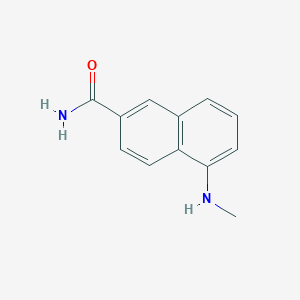
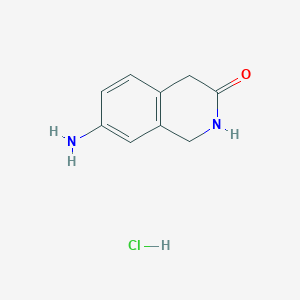
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)


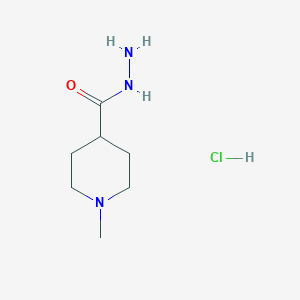
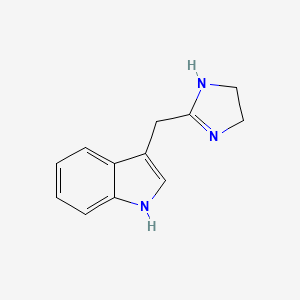
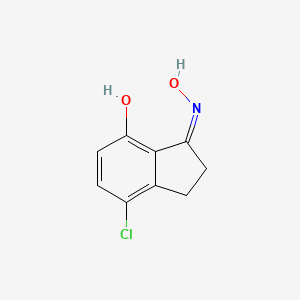

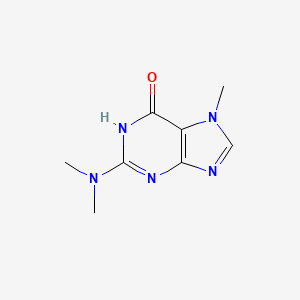

![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)
![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
